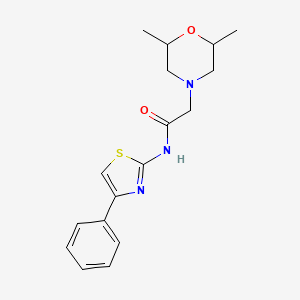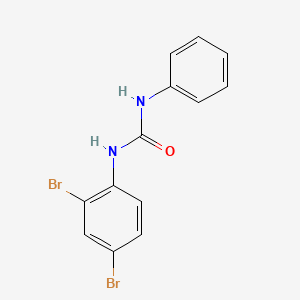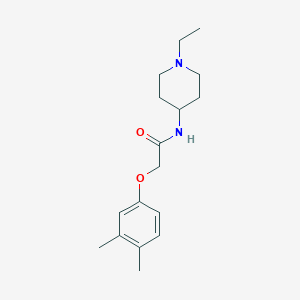![molecular formula C18H13BrFN3O3 B10962679 2-{[1-(3-Bromophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-YL]amino}-N-(3-fluorophenyl)acetamide](/img/structure/B10962679.png)
2-{[1-(3-Bromophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-YL]amino}-N-(3-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(3-Bromophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-YL]amino}-N-(3-fluorophenyl)acetamide is a complex organic compound that features both bromine and fluorine substituents on its aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-Bromophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-YL]amino}-N-(3-fluorophenyl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a cyclization reaction. This can be achieved by reacting a suitable dicarbonyl compound with an amine under acidic conditions.
Fluorination: The fluorine atom is introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with an appropriate acylating agent under basic or acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation can be achieved using halogens (Br2, Cl2) or halogenating agents like NBS.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with alcohol or alkane groups.
Substitution: Various substituted derivatives depending on the substituents introduced.
Scientific Research Applications
2-{[1-(3-Bromophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-YL]amino}-N-(3-fluorophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) due to its unique structural features.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Research: It serves as a model compound in organic synthesis and reaction mechanism studies.
Mechanism of Action
The mechanism of action of 2-{[1-(3-Bromophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-YL]amino}-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Bromophenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
- 2-(2-Bromophenyl)acetamide
- 2-(1,3-Dioxoisoindolin-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
Uniqueness
The uniqueness of 2-{[1-(3-Bromophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-YL]amino}-N-(3-fluorophenyl)acetamide lies in its dual halogenation (bromine and fluorine) and the presence of both pyrrole and acetamide functionalities. This combination of features makes it a versatile compound for various chemical and biological applications.
Properties
Molecular Formula |
C18H13BrFN3O3 |
|---|---|
Molecular Weight |
418.2 g/mol |
IUPAC Name |
2-[[1-(3-bromophenyl)-2,5-dioxopyrrol-3-yl]amino]-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C18H13BrFN3O3/c19-11-3-1-6-14(7-11)23-17(25)9-15(18(23)26)21-10-16(24)22-13-5-2-4-12(20)8-13/h1-9,21H,10H2,(H,22,24) |
InChI Key |
JABMMGWVVDCIOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CNC2=CC(=O)N(C2=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(propan-2-yl)propanamide](/img/structure/B10962601.png)
![(3,5-dimethyl-1H-pyrazol-1-yl)[5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B10962628.png)



![Methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}acetate](/img/structure/B10962652.png)
![Methyl 2-[(2-methoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10962659.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10962672.png)

![1-Methyl-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-3(4H)-YL]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10962690.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B10962693.png)

